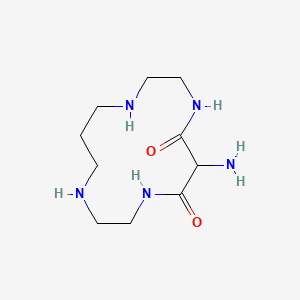![molecular formula C9H9Cl2NS2 B12553407 Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester CAS No. 193463-79-5](/img/structure/B12553407.png)
Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester is an organic compound with significant applications in various fields. This compound is characterized by the presence of a carbamodithioic acid group attached to a 2,4-dichlorophenylmethyl group, with a methyl ester functional group. It is known for its unique chemical properties and reactivity, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester typically involves the reaction of 2,4-dichlorobenzyl chloride with sodium dimethyldithiocarbamate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 2,4-dichlorophenylmethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving thiol-containing enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides, due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in enzymes, leading to inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, resulting in various biological effects. The pathways involved may include inhibition of metabolic processes or disruption of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamodithioic acid, diethyl-, methyl ester
- Carbamodithioic acid, dimethyl-, methyl ester
Comparison
Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester is unique due to the presence of the 2,4-dichlorophenylmethyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds like carbamodithioic acid, diethyl-, methyl ester and carbamodithioic acid, dimethyl-, methyl ester, the 2,4-dichlorophenylmethyl group enhances its potential for specific applications, such as enzyme inhibition and antimicrobial activity.
Propriétés
Numéro CAS |
193463-79-5 |
|---|---|
Formule moléculaire |
C9H9Cl2NS2 |
Poids moléculaire |
266.2 g/mol |
Nom IUPAC |
methyl N-[(2,4-dichlorophenyl)methyl]carbamodithioate |
InChI |
InChI=1S/C9H9Cl2NS2/c1-14-9(13)12-5-6-2-3-7(10)4-8(6)11/h2-4H,5H2,1H3,(H,12,13) |
Clé InChI |
IMBNRQUYKCPNFR-UHFFFAOYSA-N |
SMILES canonique |
CSC(=S)NCC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



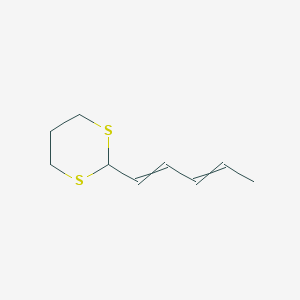
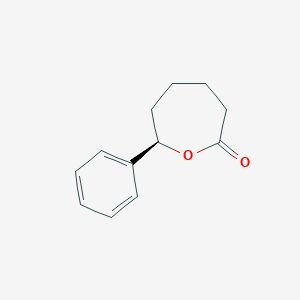

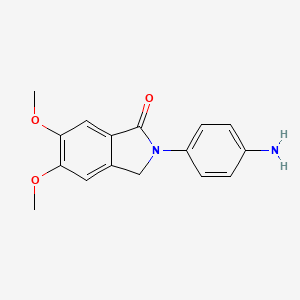
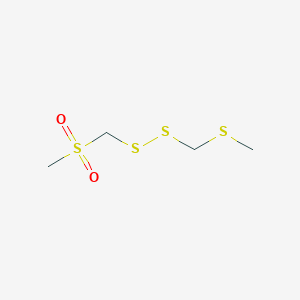
![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)
![4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid](/img/structure/B12553370.png)
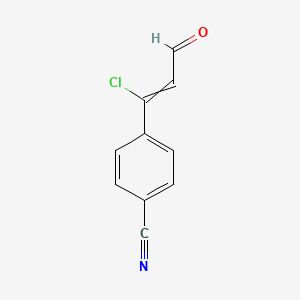
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B12553377.png)

![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)
